N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylbut-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylbut-2-ynamide” is also known as futibatinib . It is an oral, covalently binding, irreversible inhibitor of fibroblast growth factor receptor (FGFR)1–4 . It is being developed by Taiho Oncology and Taiho Pharmaceutical for the treatment of cancers, including cholangiocarcinoma, breast cancer, gastric cancer, urothelial cancer, oesophageal cancer, and non-small cell lung cancer .
Synthesis Analysis
The synthesis of compounds like futibatinib involves complex organic chemistry reactions. The pyrrolidine ring, a key component of futibatinib, is a common structure in many pharmaceutical compounds . The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
Futibatinib has a complex molecular structure that includes a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a 3,5-dimethoxyphenyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of futibatinib are complex and involve multiple steps. These reactions often involve the use of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules .Wirkmechanismus
Safety and Hazards
Futibatinib was approved for medical use in the United States in September 2022, in Japan in June 2023, and in the European Union in July 2023 . It is indicated for the treatment of adults with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harbouring FGFR2 gene fusions or other rearrangements .
Zukünftige Richtungen
Futibatinib is currently being developed for the treatment of various types of cancers . Given its mechanism of action and the prevalence of FGFR abnormalities in various types of cancer, it is likely that research into futibatinib and similar compounds will continue. Future research may focus on optimizing the synthesis of these compounds, understanding their mechanisms of action, and exploring their potential uses in treating other diseases .
Eigenschaften
IUPAC Name |
N-[1-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]-N-methylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-6-17(20)18(2)13-7-8-19(12-13)14-9-15(21-3)11-16(10-14)22-4/h9-11,13H,7-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPICOHMSHUUUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1CCN(C1)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.